molecular formula C7H10N2O2 B3042391 ethyl 4-methyl-1H-pyrazole-5-carboxylate CAS No. 6076-12-6

ethyl 4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3042391
CAS No.: 6076-12-6
M. Wt: 154.17 g/mol
InChI Key: QIBGZMYYGTXSQD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. One common method includes heating a mixture of ethyl acetoacetate and hydrazine hydrate in ethanol, followed by the addition of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the methyl substituent on the pyrazole ring influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGZMYYGTXSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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